N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
CAS No.:
Cat. No.: VC16711500
Molecular Formula: C14H11ClF3N3O2
Molecular Weight: 345.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClF3N3O2 |
|---|---|
| Molecular Weight | 345.70 g/mol |
| IUPAC Name | 2-[[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
| Standard InChI | InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23) |
| Standard InChI Key | DTWFBHRXTFEPBF-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl |
Introduction
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a 3-chlorophenyl group and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and biological activities.
Synthesis and Preparation
The synthesis of N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multi-step organic synthesis techniques. These processes often require careful control of reaction conditions to ensure the formation of the desired product with high purity.
Interaction Studies
Interaction studies with biological targets, such as enzymes and receptors involved in disease pathways, are crucial for understanding the potential therapeutic applications of this compound. While detailed interaction studies specific to N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine are not available, related compounds have shown promising interactions with various biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume